molecular formula C5H14ClN B2753485 (S)-3-Methyl-2-butylamine Hydrochloride CAS No. 31519-53-6

(S)-3-Methyl-2-butylamine Hydrochloride

Cat. No. B2753485
CAS RN: 31519-53-6
M. Wt: 123.62
InChI Key: RBOBXILUTBVQOQ-JEDNCBNOSA-N
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Description

“(S)-3-Methyl-2-butylamine Hydrochloride” is likely a salt formed from the reaction of an organic base, specifically the amine “(S)-3-Methyl-2-butylamine”, with hydrochloric acid . This is common for substances used in medications to improve their water solubility .

Scientific Research Applications

Synthesis of Antidepressants

A study by Perrine et al. (2000) describes a one-pot synthesis of bupropion, an important antidepressant drug, using a related compound (Perrine, Ross, Nervi, & Zimmerman, 2000).

Antifungal Applications

Research by Arika et al. (1990) discusses the use of butenafine hydrochloride, a benzylamine derivative related to (S)-3-Methyl-2-butylamine Hydrochloride, demonstrating its effectiveness against dermatophytosis in guinea pigs (Arika, Yokoo, Hase, Maeda, Amemiya, & Yamaguchi, 1990).

Neurological Disorder Treatment

Nickell et al. (2013) explored the therapeutic uses of mecamylamine and its stereoisomers in treating central nervous system disorders, including addiction and mood disorders (Nickell, Grinevich, Siripurapu, Smith, & Dwoskin, 2013).

Cardiovascular Effects

Chen, Qiu, and Wang (2004) studied the cardiovascular pharmacological effects of 2,3-dimethyl-2-butylamine derivatives, highlighting their potential in modulating cardiovascular functions (Chen, Qiu, & Wang, 2004).

Maillard Reaction Studies

Lerche, Pischetsrieder, and Severin (2002) investigated the Maillard reaction of D-glucose with butylammonium acetate, a model compound analogous to lysine side chains of proteins, to study the formation of colored compounds (Lerche, Pischetsrieder, & Severin, 2002).

Bronchial Muscle Research

Iravani and Melville (1975) studied the effects of terodilin, a compound related to (S)-3-Methyl-2-butylamine Hydrochloride, on bronchial muscles and mucociliary function in rats (Iravani & Melville, 1975).

Pharmacokinetics in Antiepileptic Drug Research

Wang et al. (2007) investigated the pharmacokinetics and metabolism of a novel antiepileptic drug, highlighting the role of related butylamine derivatives in drug development (Wang, Dou, Li, Liu, Meng, Lou, & Zhang, 2007).

Corrosion Inhibition Studies

Bastidas, Damborenea, and Vázquez (1997) explored the role of butyl substituents in n-butylamine as corrosion inhibitors in hydrochloric acid, shedding light on the industrial applications of these compounds (Bastidas, Damborenea, & Vázquez, 1997).

properties

IUPAC Name

(2S)-3-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBXILUTBVQOQ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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